molecular formula C9H8N4O7 B11525793 N,N-Dimethyl-2,4,6-trinitrobenzamide

N,N-Dimethyl-2,4,6-trinitrobenzamide

Cat. No.: B11525793
M. Wt: 284.18 g/mol
InChI Key: LWHZPNRTHDMZNR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,4,6-trinitrobenzamide (CAS: 2493-31-4) is a nitro-substituted aromatic compound with the molecular formula C₈H₈N₄O₆ and a molecular weight of 256.17 g/mol. Structurally, it features a benzene ring substituted with three nitro (-NO₂) groups at the 2, 4, and 6 positions and an N,N-dimethylamide (-CON(CH₃)₂) group at the 1-position. This compound is highly electron-deficient due to the strong electron-withdrawing nitro groups, making it reactive in acid-base and substitution reactions. It is used as a Hammett acidity indicator in concentrated sulfuric acid (H₀ = 4.7) due to its distinct color changes in strongly acidic environments .

Note: The provided evidence primarily refers to N,N-Dimethyl-2,4,6-trinitroaniline (an amine derivative), which shares the same CAS number and molecular formula but differs in functional group (NH(CH₃)₂ vs. CON(CH₃)₂). For this article, we assume the target compound is the benzamide derivative, as per the user’s request, and draw comparisons using structurally related compounds from the evidence.

Properties

Molecular Formula

C9H8N4O7

Molecular Weight

284.18 g/mol

IUPAC Name

N,N-dimethyl-2,4,6-trinitrobenzamide

InChI

InChI=1S/C9H8N4O7/c1-10(2)9(14)8-6(12(17)18)3-5(11(15)16)4-7(8)13(19)20/h3-4H,1-2H3

InChI Key

LWHZPNRTHDMZNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,4,6-trinitrobenzamide typically involves the nitration of N,N-dimethylbenzamide. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2,4,6-trinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2,4,6-trinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,4,6-trinitrobenzamide involves its interaction with molecular targets through its nitro and amide groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyl-2,4,6-trinitrobenzamide with structurally or functionally related nitroaromatic compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₈N₄O₆ -CON(CH₃)₂, 3×NO₂ 256.17 Hammett indicator (H₀ = 4.7 in H₂SO₄)
N-tert-Butyl-2,4,6-trinitrobenzamide C₁₁H₁₁N₄O₆ -CONH-C(CH₃)₃, 3×NO₂ 295.23 Reacts with lyate ions (e.g., OH⁻); forms ethoxy complexes in dioxane
N,N-Dimethyl-2,4,6-trinitroaniline C₈H₈N₄O₆ -NH(CH₃)₂, 3×NO₂ 256.17 Similar acidity (pKa ~ -4.7 in H₂SO₄); used in explosives research
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₂H₁₈N₂O₃ -CONH-CH₂CPh₂, 1×NO₂ 358.39 Stable amide; used in medicinal chemistry scaffolds
Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide) C₁₆H₁₇NO -CON(CH₃)₂, 2×Ph 239.31 Herbicide; inhibits tubersprouting in agriculture

Key Comparative Findings:

Acidity and Reactivity :

  • This compound exhibits strong acidity (H₀ = 4.7 in H₂SO₄), comparable to N,N-Dimethyl-2,4,6-trinitroaniline , due to the electron-withdrawing nitro groups stabilizing the conjugate base .
  • N-tert-Butyl-2,4,6-trinitrobenzamide reacts with hydroxide ions (OH⁻) in aqueous solution, forming ethoxy complexes. Its tert-butyl group introduces steric hindrance, slowing decomposition compared to dimethyl analogs .

Stability and Applications: The dimethylamide group in Diphenamid enhances stability and bioavailability, making it suitable for agricultural use, whereas the trinitro-substituted benzamide/amine derivatives are primarily used in analytical chemistry (Hammett indicators) or explosives research . N-(2,2-Diphenylethyl)-4-nitrobenzamide demonstrates the impact of reduced nitro substitution (one NO₂ vs. three NO₂), resulting in lower reactivity and higher thermal stability .

Substituent Effects :

  • The tert-butyl group in N-tert-Butyl-2,4,6-trinitrobenzamide increases steric bulk, reducing reaction rates with nucleophiles compared to dimethyl-substituted analogs. For example, its decomposition rate constant (k) with OH⁻ is 1.5 × 10⁻³ s⁻¹, while dimethyl derivatives react faster due to reduced steric hindrance .

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